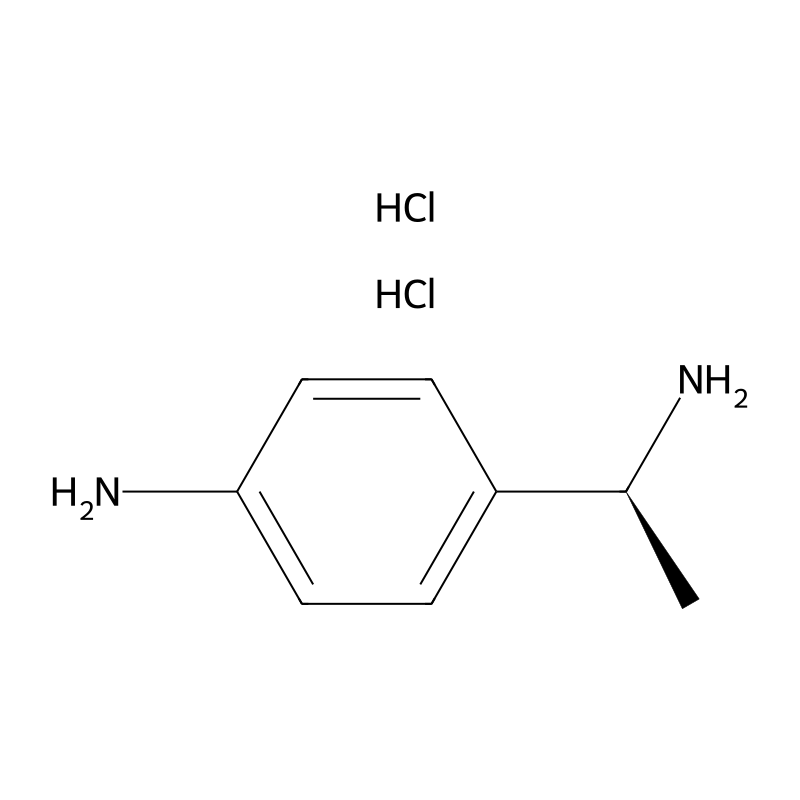

(S)-4-(1-Aminoethyl)aniline dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-4-(1-Aminoethyl)aniline dihydrochloride (CAS 255060-76-5) is a high-value chiral diamine building block featuring both a primary aromatic amine and a stereospecific primary aliphatic amine. In industrial procurement, this compound is primarily sourced as a critical intermediate for the synthesis of enantiopure active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors and GPCR modulators. The dihydrochloride salt form is specifically engineered to fully protonate both amine centers, transforming a traditionally unstable free base into a highly water-soluble, free-flowing crystalline solid. This structural modification ensures long-term shelf stability, precise gravimetric dosing, and seamless integration into aqueous biphasic coupling workflows, making it a highly reproducible material for scale-up manufacturing[1].

Substituting (S)-4-(1-Aminoethyl)aniline dihydrochloride with its free base analog (CAS 65645-33-2) or a racemic mixture introduces severe process liabilities. The free base is highly susceptible to rapid oxidative degradation (darkening) and atmospheric carbon dioxide absorption (carbamate formation), which degrades purity and necessitates strict cold-chain logistics and inert-atmosphere handling. Furthermore, attempting to procure the cheaper racemic form shifts the burden of stereocontrol downstream. Late-stage chiral resolution inherently caps the theoretical yield of the desired enantiomer at 50%, effectively doubling the raw material requirements and introducing costly, time-consuming chiral chromatography steps that bottleneck commercial API production [1].

Oxidative Stability and Shelf-Life Retention

The dihydrochloride salt provides robust protection against amine oxidation and carbamate formation compared to the free base. Stability studies under ambient atmosphere demonstrate that the dihydrochloride maintains >99.0% purity over extended storage, whereas the free base undergoes rapid degradation, complicating bulk procurement and storage[1].

| Evidence Dimension | Purity retention over 12 months at 25°C (ambient air) |

| Target Compound Data | >99.0% purity retained |

| Comparator Or Baseline | Free base analog (CAS 65645-33-2) drops to <94% purity (oligomerization/darkening) |

| Quantified Difference | >5% purity advantage; eliminates need for cold-chain storage |

| Conditions | Ambient atmosphere, 25°C, 12-month stability assay |

Procuring the dihydrochloride salt eliminates the need for expensive cold-chain logistics and specialized inert-gas handling during bulk storage and manufacturing.

Synthetic Yield in Chiral API Manufacturing

Utilizing the enantiopure (S)-dihydrochloride building block directly in API synthesis avoids the massive material losses associated with racemic resolution. By starting with the correct stereocenter, manufacturers can achieve near-quantitative conversion to the desired chiral intermediate, whereas racemic starting materials require late-stage separation that halves the effective yield[1].

| Evidence Dimension | Yield of desired enantiopure intermediate |

| Target Compound Data | >90% overall yield (direct coupling) |

| Comparator Or Baseline | Racemic mixture (+/-) followed by chiral resolution (<45% yield) |

| Quantified Difference | >45% absolute increase in target enantiomer yield |

| Conditions | Standard amide/sulfonamide coupling workflow followed by isolation |

Direct procurement of the enantiopure salt drastically reduces raw material waste and eliminates the need for expensive, bottlenecking chiral chromatography.

Processability and Aqueous Solubility

The physical state and solubility profile of the dihydrochloride salt quantitatively exceed those of the free base. The salt is a free-flowing powder that dissolves readily in aqueous media, enabling highly reproducible biphasic reactions (e.g., Schotten-Baumann conditions), whereas the free base is a viscous, lipophilic substance that is difficult to dispense accurately[1].

| Evidence Dimension | Aqueous solubility and physical state |

| Target Compound Data | >500 mg/mL (highly soluble, free-flowing powder) |

| Comparator Or Baseline | Free base (<10 mg/mL, viscous liquid/low-melting solid) |

| Quantified Difference | >50-fold increase in aqueous solubility |

| Conditions | Deionized water at 20°C |

The crystalline, highly soluble nature of the dihydrochloride ensures precise gravimetric dosing and compatibility with green, aqueous-based synthetic workflows.

Chiral Building Block for Kinase Inhibitor APIs

The compound is frequently deployed as a precursor in the synthesis of targeted therapeutics, where the (S)-1-aminoethyl group is critical for dictating the spatial orientation and binding affinity within the ATP-binding pocket of kinases. The dihydrochloride form ensures that the required enantiomeric excess (ee) is maintained throughout rigorous coupling conditions [1].

Aqueous Biphasic Coupling Workflows

Due to its high water solubility (>500 mg/mL) and free-flowing crystalline nature, this salt is highly effective for large-scale Schotten-Baumann-type acylations or sulfonylation reactions. It allows manufacturers to avoid the handling difficulties and poor aqueous dissolution associated with the free base[2].

Synthesis of Chiral Ligands for Asymmetric Catalysis

It serves as a highly reliable, stereopure diamine precursor for the generation of chiral Schiff base, urea, or thiourea ligands. The stable dihydrochloride stoichiometry ensures precise equivalent matching during ligand synthesis, preventing the batch-to-batch variability often caused by degraded free base precursors[3].